N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide
Description
N-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide is a synthetic acrylamide derivative featuring a 4-chlorophenyl group attached to the amide nitrogen and a phenylsulfonylmethyl substituent at the acrylamide β-position. The phenylsulfonyl group enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-12(11-22(20,21)15-5-3-2-4-6-15)16(19)18-14-9-7-13(17)8-10-14/h2-10H,1,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVVAZIZAFFAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide typically involves the reaction of 4-chlorobenzylamine with phenylsulfonylacetic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2-(4-Chlorophenyl)-3-(2-Furyl)-N-(Phenylsulfonyl)Acrylamide (BIZGOI)
- Structural Features : Replaces the phenylsulfonylmethyl group with a furyl substituent. The phenylsulfonyl moiety remains directly attached to the acrylamide nitrogen.
- Crystallography : Exhibits planar acrylamide geometry with dihedral angles of 80.06° and 68.91° between aromatic rings, similar to N-(4-chlorophenyl)acrylamide derivatives .
N-Benzyl-N-(4-Chlorophenyl)Acrylamide
- Structural Features : Substitutes the phenylsulfonylmethyl group with a benzyl group.
- Thermal Stability : Melting points for this class range from 153–220°C, consistent with sulfonamide-containing acrylamides .
N-(4-Chlorophenyl)-3-(Dimethylamino)-2-[(Methoxyimino)Methyl]Acrylamide
- Structural Features: Incorporates a dimethylamino group and methoxyimino substituent, enhancing steric bulk and hydrogen-bond acceptor capacity.
Functional Analogues
(E)-N-{4-Chloro-5-Methyl-2-[(Naphthalen-1-Yl)Methylthio]Phenylsulfonyl}-3-(4-Fluorophenyl)Acrylamide (16c)
- Structural Features : Combines a naphthalenylmethylthio group with sulfonamide and fluorophenyl moieties.
- Antimicrobial Activity : Exhibits IC₅₀ values <17.21 µM in anti-inflammatory assays, comparable to sulfonamide-acrylamide hybrids .
- Synthesis: Purified via dichloromethane-methanol chromatography, a common method for sulfonyl acrylamides .
N-(4-Sulfamoylphenyl)-2-Cyano-3-(4-Substituted Phenyl)Acrylamides
- Structural Features: Replaces phenylsulfonylmethyl with cyano and sulfamoyl groups.
- Reactivity : Synthesized via piperidine-catalyzed condensation, yielding derivatives with melting points >200°C, higher than typical phenylsulfonylmethyl acrylamides .
Comparative Data Table
Key Research Findings
- Structural Flexibility : The phenylsulfonyl group enhances thermal stability and intermolecular interactions, as seen in BIZGOI and 16c .
- Bioactivity Trends : Sulfonamide-acrylamide hybrids (e.g., 16c) show potent anti-inflammatory activity, suggesting the target compound may share similar properties .
- Synthetic Challenges: Phenylsulfonylmethyl substituents require careful purification (e.g., silica gel chromatography) to avoid byproducts, as noted in and .
Biological Activity
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 305.79 g/mol. Its unique structure includes a chlorophenyl group and a phenylsulfonyl moiety attached to an acrylamide backbone, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.79 g/mol |
| Structure | Contains acrylamide backbone |
| Unique Features | Chlorophenyl and phenylsulfonyl groups |
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The precise mechanisms are still under investigation, but they are crucial for understanding the compound's therapeutic potential.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Staphylococcus epidermidis. The results indicated a strong inhibitory effect on biofilm formation, which is critical in treating infections associated with medical devices.
Case Study: Antimicrobial Efficacy
- Tested Strains : S. aureus, S. epidermidis
- Concentration Range : 1 - 8 µg/mL
- Results :
- Bacteriostatic activity observed at concentrations as low as 1 µg/mL.
- Over 90% inhibition of biofilm formation was recorded at higher concentrations.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies showed that it effectively inhibits the growth of cancer cell lines, including HeLa (cervical), MCF-7 (breast), and SKOV-3 (ovarian) cells.
Anticancer Activity Data
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | 8.49 - 62.84 | High |
| MCF-7 | 11.20 - 93.46 | Moderate to High |
| SKOV-3 | 7.87 - 70.53 | High |
The most active derivatives demonstrated IC50 values below 10 µg/mL, indicating potent anticancer effects.
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
- Antimicrobial Activity : Effective against key bacterial strains; significant biofilm inhibition.
- Anticancer Activity : Potent growth inhibition in various cancer cell lines; promising IC50 values.
- Mechanism Insights : Potential enzyme inhibition leading to altered cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
